N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide
Description
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide is a synthetic small molecule characterized by a benzo[b][1,4]oxazepine core fused with a sulfonamide moiety. The structure features a 7-membered oxazepine ring substituted with isopentyl and dimethyl groups at position 5, a ketone at position 4, and a 2,4-dimethoxybenzenesulfonamide group at position 6.
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O6S/c1-16(2)11-12-26-19-13-17(7-9-20(19)32-15-24(3,4)23(26)27)25-33(28,29)22-10-8-18(30-5)14-21(22)31-6/h7-10,13-14,16,25H,11-12,15H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMCTTZHEUWZMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on current research findings.
Synthesis
The synthesis of this compound typically involves multiple synthetic steps:
- Preparation of the benzo[b][1,4]oxazepine core .
- Introduction of isopentyl and dimethyl groups .
- Formation of the sulfonamide group through sulfonation reactions.
Specific reaction conditions such as temperature and solvent choice are optimized to achieve high yields and purity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may act as an enzyme inhibitor or a receptor modulator , influencing pathways related to signal transduction and metabolic processes. The compound's structural characteristics allow it to bind effectively to specific sites on target proteins, modulating their activity.
Antitumor Activity
Recent studies have indicated that compounds similar in structure exhibit significant antitumor properties:
- Cytotoxicity : In vitro studies show that derivatives of the oxazepine structure can induce apoptosis in cancer cell lines such as glioblastoma and breast adenocarcinoma at low concentrations (nanomolar range) .
- Mechanisms of Cell Death : Morphological changes indicative of apoptosis were observed, including cell shrinkage and chromatin condensation. Oxidative stress was identified as a contributing factor to cell death in these studies .
Study 1: Anticancer Potential
A study evaluating the cytotoxic effects of related compounds demonstrated:
- IC50 Values : Several derivatives showed IC50 values in the nanomolar range against glioblastoma multiforme.
- Comparative Efficacy : The tested compounds exhibited higher antitumor activity than conventional chemotherapeutics like etoposide .
Study 2: Pharmacokinetics
Research into the pharmacokinetics of similar thiosemicarbazones revealed:
- Biodistribution Studies : Radiolabeled derivatives were used to track distribution in animal models bearing tumors. Results indicated rapid clearance from the bloodstream and significant kidney excretion .
Data Summary
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzo[b][1,4]oxazepine Derivatives
Spectroscopic Characterization
NMR data for structurally related compounds (e.g., ) suggest that key regions (e.g., aromatic protons, oxazepine ring protons) would exhibit distinct chemical shifts. For instance:
- Region A (positions 39–44) : In analogues like Rapa and compounds 1/7, chemical shifts in this region reflect substituent-induced changes in electron density . The target compound’s 2,4-dimethoxybenzenesulfonamide group is expected to deshield nearby protons due to electron-withdrawing effects.
- Region B (positions 29–36) : The isopentyl and dimethyl groups may shield protons in this region, contrasting with unsubstituted derivatives .
Table 2: Hypothetical NMR Chemical Shift Comparison
Bioactivity and Functional Implications
While direct bioactivity data for the target compound are unavailable, insights can be inferred from similar compounds:
- Sulfonamide-containing derivatives: Compounds with benzenesulfonamide groups often exhibit inhibitory activity against enzymes (e.g., carbonic anhydrase) due to sulfonamide-Zn²⁺ interactions . The 2,4-dimethoxy groups may enhance membrane permeability compared to non-methoxy analogues.
- Oxazepine core : The rigidity of the benzo[b][1,4]oxazepine ring may improve metabolic stability relative to flexible open-chain analogues.
Lumping Strategy in Predictive Modeling
highlights the lumping of structurally similar compounds to predict physicochemical properties . The target compound could be grouped with other benzo[b][1,4]oxazepine sulfonamides in computational models, assuming shared properties like logP (hydrophobicity) and pKa (acidity). However, its unique substituents may necessitate separate validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
